molecular formula C13H13NO2 B1445829 4-Acetyl-3-(cyclopropylmethoxy)benzonitrile CAS No. 1566804-08-7

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile

Cat. No.: B1445829
CAS No.: 1566804-08-7
M. Wt: 215.25 g/mol
InChI Key: HBKZAGUPMHRMKA-UHFFFAOYSA-N
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Description

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of an acetyl group, a cyclopropylmethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-(cyclopropylmethoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via the reaction of cyclopropylmethanol with an appropriate leaving group, such as a halide, under basic conditions.

    Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Carboxy-3-(cyclopropylmethoxy)benzonitrile.

    Reduction: 4-Acetyl-3-(cyclopropylmethoxy)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-(cyclopropylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzonitrile: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    3-(Cyclopropylmethoxy)benzonitrile:

    4-Acetyl-3-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropylmethoxy group, influencing its chemical properties and interactions.

Uniqueness

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile is unique due to the presence of both the acetyl and cyclopropylmethoxy groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

4-acetyl-3-(cyclopropylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(15)12-5-4-11(7-14)6-13(12)16-8-10-2-3-10/h4-6,10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKZAGUPMHRMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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